N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide
Overview
Description
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is a chemical compound known for its role as an inhibitor in various biochemical processes. It is often referred to in scientific literature for its ability to inhibit specific proteins and pathways, making it a valuable tool in research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 3-methoxypyrazine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
Reduction: The reduction of the nitro group yields N-(3-methoxypyrazin-2-yl)-4-aminobenzenesulfonamide.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor in studies involving protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting specific enzymes or proteins involved in disease pathways.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by covalently modifying specific cysteine residues on target proteins, thereby inhibiting their function. This mechanism is particularly relevant in the inhibition of mixed lineage kinase domain-like protein (MLKL), which plays a role in necroptosis, a form of programmed cell death. By inhibiting MLKL, N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide can prevent necroptosis and is thus valuable in research on cell death and related diseases .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(3-methoxypyrazin-2-yl)-4-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}benzene-1-sulfonamide: Another derivative with different functional groups.
Uniqueness
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is unique due to its specific inhibition of MLKL and its role in preventing necroptosis. This makes it particularly valuable in research focused on cell death mechanisms and potential therapeutic applications .
Biological Activity
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide, a compound with the CAS number 94625-43-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a sulfonamide derivative that combines a pyrazine moiety with a nitrobenzene sulfonamide structure. Its unique chemical composition suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as lactoperoxidase and lipoxygenases, which are involved in inflammatory pathways and cancer progression .
- Antimicrobial Activity : There is evidence suggesting that this compound may exhibit antimicrobial properties by interfering with microbial growth pathways, similar to other pyrazole derivatives .
- Cellular Effects : Preliminary studies indicate that compounds within this class can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Pharmacological Studies
Several studies have investigated the pharmacological applications of this compound:
- Anticancer Activity : Research indicates that this compound may possess anticancer properties, particularly against solid tumors, by inhibiting tumor-associated enzymes .
- Antimicrobial Properties : The compound has been noted for its potential to combat various pathogens, although specific data on its efficacy against particular strains remains limited .
Case Studies
- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects on several cancer cell lines, including MDA-MB-231 (a breast cancer model). The compound's ability to synergize with established chemotherapeutics like doxorubicin was also noted, suggesting a potential for combination therapies .
- Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models. The exact dosage and administration route were critical factors influencing its efficacy and safety profile .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5S/c1-20-11-10(12-6-7-13-11)14-21(18,19)9-4-2-8(3-5-9)15(16)17/h2-7H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIMBINHVKTZCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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